molecular formula C11H8BrF2NO B13895146 6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one

6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one

Cat. No.: B13895146
M. Wt: 288.09 g/mol
InChI Key: VFRXCAQSBJIXEQ-UHFFFAOYSA-N
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Description

6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common approach includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the halogenation and cyclopropanation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine and fluorine substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one stands out due to its specific arrangement of bromine, fluorine, and cyclopropane groups. This unique structure imparts distinct chemical properties, making it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H8BrF2NO

Molecular Weight

288.09 g/mol

IUPAC Name

6-bromo-1',1'-difluorospiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one

InChI

InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16)

InChI Key

VFRXCAQSBJIXEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(F)F)CNC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

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